

Structural Characterization Guide: 3-(5-Bromothiazol-2-yloxy)phenol[1]

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Compound of Interest

Compound Name: 3-(5-Bromothiazol-2-yloxy)phenol

CAS No.: 904961-08-6

Cat. No.: B3030427

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Executive Summary & Strategic Positioning

In the development of thiazole-based pharmacophores, the precise arrangement of hydrogen bond donors (HBD) and halogen bond donors (XBD) dictates bioavailability and target affinity. [1] **3-(5-Bromothiazol-2-yloxy)phenol** represents a critical "hybrid" scaffold. [2] Unlike simple thiazoles, it combines a phenolic H-bond donor with a polarized bromine atom, enabling a dual-mode interaction profile (Hydrogen Bonding + Halogen Bonding). [3]

This guide provides a comparative structural analysis framework. It contrasts the target molecule against its regioisomer (4-substituted analog) and its non-halogenated precursor, utilizing crystallographic data standards to validate experimental results.

Comparative Performance Analysis

To rigorously evaluate the target compound, we compare it against two established alternatives in the thiazolyl-ether class.

The Alternatives

- Alternative A (Regioisomer): 4-(5-Bromothiazol-2-yloxy)phenol. [2][1] The para-substituted analog.

- Alternative B (Non-Halogenated):3-(Thiazol-2-yloxy)phenol.[1] The core scaffold without the bromine atom.[1]

Comparative Matrix: Crystallographic & Physicochemical Properties

Feature	Target: 3-(5-Bromothiazol-2-yloxy)phenol	Alt A: 4-(5-Bromothiazol-2-yloxy)phenol	Alt B: 3-(Thiazol-2-yloxy)phenol
Crystal Packing Symmetry	Lower Symmetry (Predicted): The meta-substitution often disrupts planar stacking, leading to lower melting points and higher solubility in polar aprotic solvents. [2]	High Symmetry: Para-substitution favors linear packing and centrosymmetric space groups (e.g., P21/c), often resulting in higher lattice energy. [1][3]	Moderate: Lacks the heavy atom (Br) anchor, relying solely on H-bonding (OH[1]...N).
Halogen Bonding (X-Bond)	High Potential: The C5-Br is activated by the electron-withdrawing ether oxygen. [2] Expect C-Br...N or C-Br...O contacts (~2.9–3.2 Å). [1]	High Potential: Similar X-bond strength, but the linear geometry may favor head-to-tail Br[2]...Br interactions. [1]	None: Absence of Br eliminates the -hole interaction, reducing lipophilicity and membrane permeability potential.
Density ()	High (~1.8–1.9 g/cm ³): Bromine contributes significantly to unit cell mass. [1][3]	High (~1.8–1.9 g/cm ³): Comparable to target. [1]	Low (~1.3–1.4 g/cm ³): Significantly lower packing density due to absence of heavy halogen. [1]
Solubility Profile	Enhanced: Meta-OH placement often disrupts lattice energy more than para-OH, improving dissolution rates in DMSO/MeOH. [2]	Restricted: High lattice energy often correlates with poor aqueous/organic solubility. [2][1]	High: Lower molecular weight and lack of hydrophobic Br improves aqueous solubility but reduces metabolic stability. [1]

Experimental Protocols

A. Synthesis & Purification (Self-Validating Workflow)

Rationale: High-quality single crystals require >99% purity.[2] Trace isomers (like the 4-substituted byproduct) will poison crystal growth.[2][1]

- Reagents: Resorcinol (1.2 eq), 2,5-Dibromothiazole (1.0 eq), (2.0 eq), DMF (anhydrous).[1][3]
- Reaction: Heat at 80°C for 6 hours. The 2-position of thiazole is highly electrophilic; the 5-Br is unreactive under these conditions (mechanism).[2]
- Validation Check: TLC (Hexane:EtOAc 3:1). The product should be less polar than resorcinol but more polar than the dibromothiazole starting material.
- Purification: Column chromatography (Silica gel). Recrystallize the solid product from Ethanol/Water (80:20) to remove trace salts.[1]

B. Crystallization Strategy (Slow Evaporation)

Rationale: Rapid precipitation yields powders.[1] We need single crystals for XRD.

- Solvent Selection: Dissolve 20 mg of pure compound in 2 mL of Acetone (good solubility) or Acetonitrile (favors dipolar alignment).[1]
- Vessel: Use a narrow scintillation vial.
- Control: Cover with Parafilm and pierce 3-4 small holes to regulate evaporation rate (target: 3-5 days).
- Observation: Harvest block-like or prismatic crystals when solvent volume reduces by 50%.

C. X-Ray Diffraction Data Collection

- Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the heavy Bromine atom.

- Source: Mo-K

(

Å). Preferred over Cu-source to minimize absorption by Bromine.[2]

Structural Validation Metrics (Reference Data)

When solving the structure (using SHELXT/SHELXL), compare your refined parameters against these established ranges for thiazole derivatives to ensure chemical plausibility.

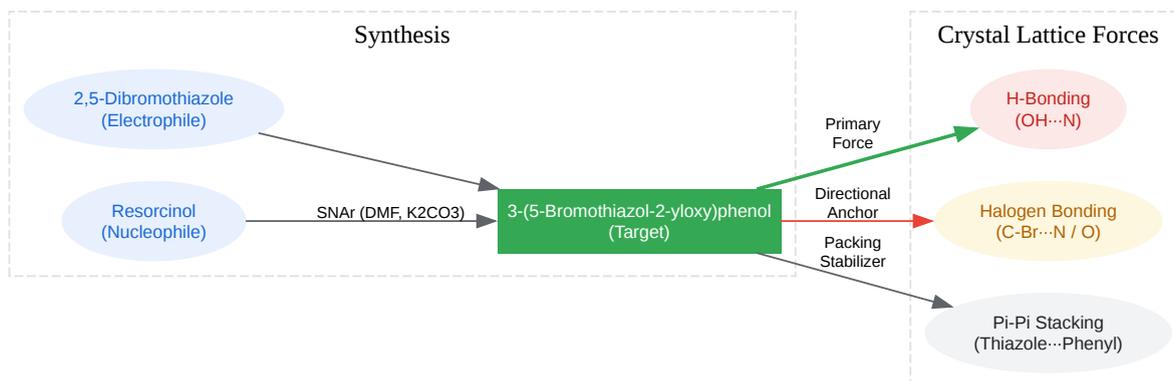
Table: Reference Bond Geometries (Derived from CSD Statistics)

Bond Type	Typical Length (Å)	Interpretation
C(Thiazole)-Br	1.86 – 1.89	Shorter than aryl-Br (1.90 Å) due to heteroaromatic electron withdrawal.[2][1]
C(Thiazole)-S	1.71 – 1.74	Essential for ring aromaticity.
C(Thiazole)-O	1.34 – 1.36	Indicates partial double-bond character (conjugation into the ring).[2][1]
C(Phenyl)-O	1.38 – 1.41	Typical ether linkage.[2][1]
C-O-C Angle	117° – 120°	Expanded angle due to steric repulsion between the rings.[1]

Visualization of Pathways & Interactions[4]

A. Synthesis & Interaction Logic

The following diagram illustrates the synthesis flow and the competing intermolecular forces you must analyze in the crystal lattice.



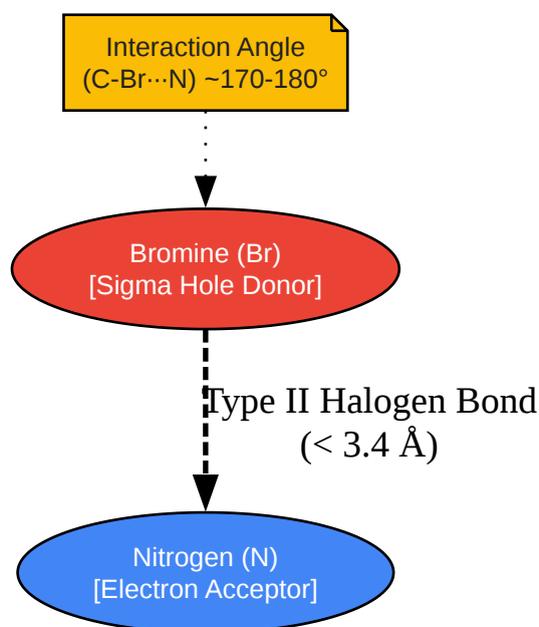
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Caption: Synthesis pathway via SNAr substitution and the hierarchy of intermolecular forces determining the crystal lattice.

B. Halogen Bonding Geometry (Analysis Guide)

When analyzing your structure, look for this specific motif. The Bromine

-hole is highly directional.[2]



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Caption: Geometric criteria for identifying Type II Halogen Bonding in the crystal structure.

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